3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
Synthesis Analysis
The synthesis of this compound involves the use of efficient α,α-ketene dithioacetals. Starting materials include 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione (IIa) and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (IIb). These dithioacetals serve as building blocks for constructing the pyrazoloquinoline scaffold .
Scientific Research Applications
Photophysical Properties and Fluorescent Applications
Studies have delved into the synthesis and photophysical properties of quinoline derivatives, demonstrating their potential as efficient fluorophores. These compounds exhibit significant thermal stability and show dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, in various solvents. Their applications extend to light-emitting devices due to their large Stokes shifts and stable fluorescence in different environments, including the presence of protic acids, where a reversible quenching mechanism has been observed (Padalkar & Sekar, 2014); (Mu et al., 2010).
Photovoltaic Applications
Quinoline derivatives, specifically pyrano[3,2-c]quinoline derivatives, have been examined for their structural and optical properties, highlighting their suitability in photovoltaic applications. The studies reveal that these compounds form polycrystalline thin films with nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their photovoltaic properties have been analyzed, demonstrating potential for use in organic–inorganic photodiode fabrication, which could lead to advancements in solar energy conversion technologies (Zeyada et al., 2016); (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Sensors for Metal Ions
Research into the development of fluorescent sensors based on quinoline derivatives has shown promising results. These compounds serve as "turn on" fluorescent sensors for metal ions such as mercury, exhibiting high selectivity and sensitivity. This application is critical in environmental monitoring and the detection of toxic metals in various samples (Bhalla, Tejpal, Kumar, & Sethi, 2009).
properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAYQFHTXURHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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